S-Methyl N,N-Diethylthiocarbamate
Overview
Description
Diethylthiomethylcarbamate is a metabolite of disulfiram, a drug primarily used to treat chronic alcoholism by producing an acute sensitivity to ethanol. This compound is formed through the oxidative desulfurization of disulfiram, mediated by microsomal cytochrome P450 monooxygenases .
Scientific Research Applications
Diethylthiomethylcarbamate has several scientific research applications:
Chemistry: It is studied for its role in the metabolism of disulfiram and its interactions with other compounds.
Biology: The compound is investigated for its effects on various biological pathways, particularly those involving oxidative stress and enzyme inhibition.
Mechanism of Action
Target of Action
S-Methyl N,N-Diethylthiocarbamate Sulfoxide (DETC-MeSO), the active metabolite of disulfiram, has been shown to be a partial antagonist of glutamate receptors . Glutamate receptors, particularly of the NMDA receptor type, have been implicated in the excitotoxic response to several external and internal stimuli .
Mode of Action
DETC-MeSO selectively and specifically blocks the NMDA receptor subtype of the glutamate receptors, attenuating glutamate-induced neurotoxicity . This interaction with its targets results in a reduction of seizure activity .
Biochemical Pathways
The action of DETC-MeSO affects the biochemical pathways related to apoptosis and endoplasmic reticulum (ER) stress . It leads to a significant decline in the levels of ER stress protein markers such as p-PERK, p-eIF2α, ATF4, JNK, XBP-1, GADD34, and CHOP .
Pharmacokinetics
The pharmacokinetics of DETC-MeSO involves its administration subcutaneously for 4 and 8 days with the first injection occurring 1 hour before or 24 hours after reperfusion in the rat middle cerebral artery occlusion stroke model
Result of Action
DETC-MeSO greatly reduces both cell death following hypoxia/reoxygenation and brain infarct size . It improves performance on the neuroscore test and attenuates proteolysis of αII-spectrin . The level of pro-apoptotic proteins declines, and anti-apoptotic and HSP27 protein expressions are markedly increased . DETC-MeSO also increases high potassium-induced striatal dopamine release, indicating that more neurons are protected and survived under ischemic insult in the presence of DETC-MeSO .
Action Environment
The action of DETC-MeSO is influenced by the environment of the neurons. For instance, it has been shown to have a neuroprotective effect on primary cortical neuronal culture under hypoxia/reoxygenation condition in vitro . .
Future Directions
Recent data suggest that disulfiram may also reactivate latent HIV in reservoirs . Assessing disulfiram in HIV-infected individuals with a CYP450 inducing drug (e.g., efavirenz) or a CYP450 inhibiting drug (e.g., HIV-1 protease inhibitors) requires an assay that can measure a metabolite that is formed directly via CYP450 oxidation .
Biochemical Analysis
Biochemical Properties
S-Methyl N,N-Diethylthiocarbamate has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme involved in the metabolism of aldehydes into carboxylic acids . It does not impair cancer cell viability .
Cellular Effects
This compound does not directly inhibit ALDH activity in diverse human cell types . Its anti-cancer activity does not involve ALDH inhibition, but rather reflects the impact of its copper-containing metabolite .
Molecular Mechanism
This compound has been shown to be a partial antagonist of glutamate receptors, effective in reducing seizure . It blocks the NMDA receptor subtype of the glutamate receptors, and attenuates glutamate-induced neurotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to greatly reduce both cell death following hypoxia/reoxygenation and brain infarct size . It also increased high potassium-induced striatal dopamine release, indicating that more neurons were protected and survived under ischemic insult .
Dosage Effects in Animal Models
In animal models, this compound was administered subcutaneously for 4 and 8 days with the first injection occurring 1 hour before or 24 hours after reperfusion in the rat middle cerebral artery occlusion stroke model . It improved performance on the neuroscore test and attenuated proteolysis of αII-spectrin .
Metabolic Pathways
This compound, a metabolite of disulfiram, is converted to MeDDC sulfine and then this compound sulfoxide, the proposed active metabolite in vivo . Several isoforms of CYP450 and to a lesser extent flavin monooxygenase (FMO) metabolize MeDDC in the liver .
Preparation Methods
Diethylthiomethylcarbamate is synthesized through the oxidative desulfurization of disulfiram. This reaction is mediated by microsomal cytochrome P450 monooxygenases . The industrial production of disulfiram, from which diethylthiomethylcarbamate is derived, involves the reaction of carbon disulfide with diethylamine to form diethyldithiocarbamic acid, which is then oxidized to disulfiram .
Chemical Reactions Analysis
Diethylthiomethylcarbamate undergoes several types of chemical reactions:
Oxidation: It is formed by the oxidative desulfurization of disulfiram.
Reduction: The compound can be reduced back to its precursor forms under certain conditions.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common reagents and conditions used in these reactions include cytochrome P450 monooxygenases for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include formaldehyde, inorganic sulfate, and methanethiol .
Comparison with Similar Compounds
Diethylthiomethylcarbamate is similar to other metabolites of disulfiram, such as diethyldithiocarbamic acid and diethylamine . it is unique in its specific formation through oxidative desulfurization and its distinct interactions with enzymes and proteins. Other similar compounds include:
Diethyldithiocarbamic acid: Another metabolite of disulfiram with chelating properties.
Diethylamine: A simpler amine derivative formed during the degradation of disulfiram.
Properties
IUPAC Name |
S-methyl N,N-diethylcarbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTFQQHFHGBCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190657 | |
Record name | S-Methyl diethylthiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37174-63-3 | |
Record name | S-Methyl N,N-diethylthiocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37174-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Methyl diethylthiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037174633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Methyl diethylthiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-METHYL N,N-DIETHYLTHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMM80HR26F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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